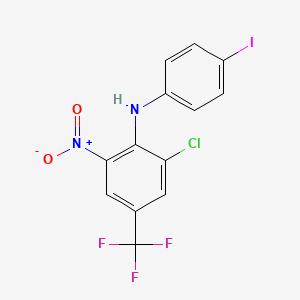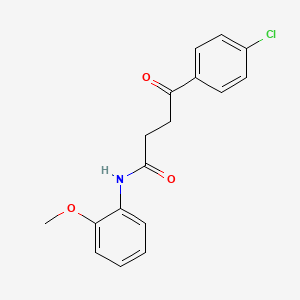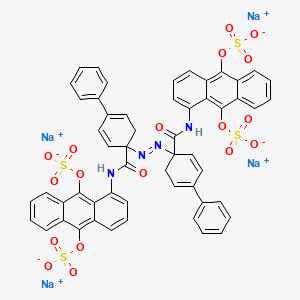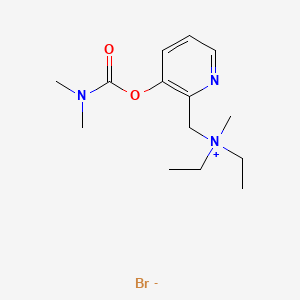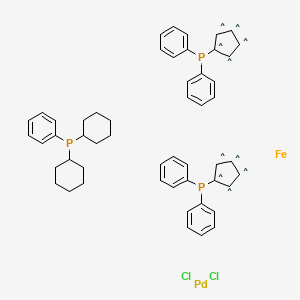
trans-Dichloro(1,1'-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium): is a complex organometallic compound. It is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound features a palladium center coordinated with two chlorine atoms and two phosphine ligands, one of which is 1,1’-bis(diphenylphosphino)ferrocene and the other is di-cyclohexyl(phenyl)phosphine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) typically involves the reaction of palladium(II) chloride with the respective phosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product. The general reaction can be represented as: [ \text{PdCl}_2 + \text{dppf} + \text{dcpp} \rightarrow \text{trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium)} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) undergoes various types of reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidative Addition: The palladium center can undergo oxidative addition with organic halides.
Reductive Elimination: The compound can facilitate reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Reagents: Organic halides, boronic acids, and other nucleophiles.
Conditions: Typically carried out in organic solvents such as toluene or THF, under inert atmosphere, and at elevated temperatures.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is extensively used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: In biological and medicinal chemistry, the compound is used to synthesize complex molecules that can act as potential drugs or biological probes.
Industry: In the industrial sector, it is employed in the production of fine chemicals, polymers, and advanced materials. Its catalytic properties make it valuable for large-scale chemical manufacturing processes.
Wirkmechanismus
The mechanism by which trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) exerts its effects involves the coordination of the palladium center with the reactants, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new bonds and the transformation of substrates into desired products. The ferrocene moiety provides stability and enhances the catalytic activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Dichloro(1,1’-bis(diphenylphosphino)ferrocene)palladium(II): Similar structure but lacks the di-cyclohexyl(phenyl)phosphine ligand.
Dichloro(1,2-bis(diphenylphosphino)ethane)palladium(II): Contains a different phosphine ligand, 1,2-bis(diphenylphosphino)ethane.
Uniqueness: The presence of both 1,1’-bis(diphenylphosphino)ferrocene and di-cyclohexyl(phenyl)phosphine ligands in trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) provides unique steric and electronic properties. This enhances its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
Eigenschaften
Molekularformel |
C52H55Cl2FeP3Pd |
|---|---|
Molekulargewicht |
1006.1 g/mol |
InChI |
InChI=1S/C18H27P.2C17H14P.2ClH.Fe.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1-14H;2*1H;;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
BNRUDBMABDPDCP-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



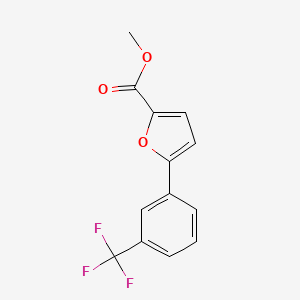
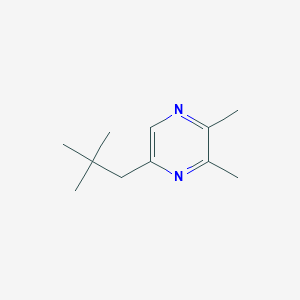


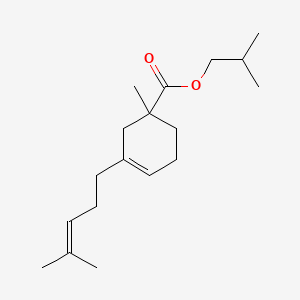

![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
